molecular formula C13H21NO5 B11473469 Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate CAS No. 37944-29-9

Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate

Cat. No.: B11473469
CAS No.: 37944-29-9
M. Wt: 271.31 g/mol
InChI Key: BXUSHPORVLKTKF-UHFFFAOYSA-N
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Description

Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate is a chemical compound with the molecular formula C13H21NO5 It is known for its unique structure, which includes an acetamido group, a propanedioate moiety, and a 2-methylprop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate typically involves the reaction of diethyl acetamidomalonate with 2-methylprop-2-en-1-yl bromide. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the propanedioate moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the propanedioate moiety can participate in various biochemical reactions. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence metabolic pathways.

Comparison with Similar Compounds

Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate can be compared with similar compounds such as diethyl acetamidomalonate and diethyl 2-acetamidomalonate. These compounds share structural similarities but differ in their substituents and reactivity. The presence of the 2-methylprop-2-en-1-yl group in this compound imparts unique chemical properties and reactivity, making it distinct from its analogs.

List of Similar Compounds

  • Diethyl acetamidomalonate
  • Diethyl 2-acetamidomalonate
  • Diethyl acetylaminomalonate
  • Diethyl N-acetylaminomalonate

These compounds are used in similar applications but may exhibit different reactivity and biological activities due to variations in their chemical structures.

Properties

CAS No.

37944-29-9

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

diethyl 2-acetamido-2-(2-methylprop-2-enyl)propanedioate

InChI

InChI=1S/C13H21NO5/c1-6-18-11(16)13(8-9(3)4,14-10(5)15)12(17)19-7-2/h3,6-8H2,1-2,4-5H3,(H,14,15)

InChI Key

BXUSHPORVLKTKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=C)C)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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